N-(5-chloro-2,4-dimethoxyphenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
Description
N-(5-Chloro-2,4-dimethoxyphenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a synthetic acetamide derivative characterized by a 5-chloro-2,4-dimethoxyphenyl group attached to the acetamide nitrogen and a 3,5-dimethyl-1,2-oxazol-4-yl moiety at the α-carbon. Its molecular formula is C₁₉H₂₀ClN₂O₄, with a molecular weight of 391.83 g/mol. The compound’s structural uniqueness arises from the synergistic combination of halogenated aromatic rings (chloro and methoxy substituents) and the 1,2-oxazole heterocycle, which influence its electronic properties, solubility, and biological interactions .
Properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O4/c1-8-10(9(2)22-18-8)5-15(19)17-12-6-11(16)13(20-3)7-14(12)21-4/h6-7H,5H2,1-4H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWVQKZFXREBDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NC2=CC(=C(C=C2OC)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2,4-dimethoxyphenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C15H17ClN2O4
- Molecular Weight : 324.76 g/mol
- CAS Number : 880405-14-1
- LogP : 2.7585 (indicating moderate lipophilicity)
The compound features a chloro-substituted dimethoxyphenyl group and a 1,2-oxazole moiety. The oxazole ring is known for its role in enhancing biological activity through various mechanisms such as enzyme inhibition and receptor modulation.
Antiparasitic Activity
Recent studies indicate that derivatives of oxazole compounds exhibit significant antiparasitic activity against Leishmania species. For instance, modifications in the alkyl chain length have been shown to enhance activity while affecting metabolic stability. The structure of this compound suggests potential efficacy against parasitic infections due to its ability to disrupt cellular processes in these organisms .
Antimicrobial Properties
The compound has demonstrated moderate to good antimicrobial activity in preliminary tests. This is attributed to its ability to interfere with bacterial cell wall synthesis and function .
Structure-Activity Relationship (SAR)
The modification of the oxazole ring and the substitution patterns on the phenyl group are critical for enhancing biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Replacement of methyl with larger alkyl groups | Increased lipophilicity but reduced aqueous solubility |
| Introduction of electron-withdrawing groups | Enhanced potency against specific targets |
Case Studies
- Leishmaniasis Treatment : A study explored the efficacy of various oxazole derivatives against Leishmania parasites. The results indicated that the compound exhibited micromolar activity against these pathogens, highlighting its potential as a lead compound for drug development .
- Antimicrobial Evaluation : In vitro tests showed that this compound had comparable activity to standard antibiotics against certain bacterial strains, suggesting its utility as an antimicrobial agent .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The position and type of substituents on the aromatic ring significantly affect biological activity and physicochemical properties. Key comparisons include:
Heterocyclic Core Modifications
The 1,2-oxazole ring is a critical pharmacophore. Comparisons with compounds featuring alternative heterocycles reveal:
The 3,5-dimethyl-1,2-oxazole in the target compound provides steric bulk and moderate lipophilicity , balancing solubility and membrane permeability. In contrast, triazole or oxadiazole analogs may exhibit higher polarity, limiting blood-brain barrier penetration .
Pharmacokinetic and Physicochemical Properties
Predicted data for structurally related compounds highlight trends:
| Compound Name | Density (g/cm³) | Boiling Point (°C) | LogP |
|---|---|---|---|
| Target Compound | ~1.3 (estimated) | ~600 (estimated) | ~2.8 |
| 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1H-indol-5-yl)acetamide | 1.318 | 597.8 | 2.5 |
| N-(3,4-dimethoxybenzyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide | — | — | 2.1 |
The target compound’s higher logP (2.8 vs. 2.1–2.5 in analogs) suggests improved lipid solubility, which correlates with enhanced oral bioavailability . Its predicted boiling point (~600°C) indicates thermal stability suitable for synthetic scalability .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(5-chloro-2,4-dimethoxyphenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide, and how can purity be maximized?
- Methodology : Multi-step synthesis typically involves coupling chloroacetyl chloride with substituted aromatic amines under reflux in the presence of triethylamine (TEA) as a base. For example, analogous compounds are synthesized via condensation reactions between oxazole derivatives and chloroacetamide intermediates .
- Key Steps :
- Reaction monitoring via Thin-Layer Chromatography (TLC) to track intermediate formation .
- Recrystallization from ethanol-DMF mixtures to enhance purity .
- Optimization : Adjust solvent polarity (e.g., dioxane or DMF) and temperature (20–25°C) to suppress side reactions like hydrolysis .
Q. Which spectroscopic techniques are most reliable for confirming the compound’s structural integrity?
- Methodology :
- NMR Spectroscopy : 1H/13C NMR identifies substituent positions (e.g., methoxy groups at C2/C4 on the phenyl ring and methyl groups on the oxazole) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., expected m/z ≈ 375.3 for C19H20ClN2O4) .
- IR Spectroscopy : Detects amide C=O stretches (~1650 cm⁻¹) and aromatic C-Cl bonds (~750 cm⁻¹) .
Q. How does the compound’s solubility profile impact in vitro assay design?
- Methodology :
- Solubility testing in DMSO (common stock solvent) and aqueous buffers (e.g., PBS at pH 7.4) using UV-Vis spectrophotometry .
- Critical Data : LogP values (predicted ~3.2) suggest moderate lipophilicity, necessitating surfactants (e.g., Tween-80) for cell-based assays .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects)?
- Methodology :
- Comparative Assays : Test the compound across standardized models (e.g., RAW264.7 macrophages for anti-inflammatory activity vs. MTT assays on cancer cell lines) .
- Structural Analog Analysis : Compare activity of derivatives with varied substituents (e.g., methoxy vs. ethoxy groups) to identify pharmacophores .
- Dose-Response Profiling : Use IC50/EC50 curves to differentiate target-specific effects from off-target toxicity .
Q. How can computational modeling predict the compound’s interaction with nicotinic acetylcholine receptors (nAChRs)?
- Methodology :
- Docking Studies : Use software like AutoDock Vina to model binding to the allosteric site of α7-nAChRs, referencing PNU-120596 (a structural analog) as a template .
- MD Simulations : Simulate ligand-receptor dynamics (e.g., 100 ns trajectories) to assess stability of key interactions (e.g., hydrogen bonds with β-sheet residues) .
- Mutagenesis Validation : Engineer receptor mutants (e.g., Q57A or W148A in α7-nAChRs) to test predicted binding residues via electrophysiology .
Q. What strategies improve metabolic stability for in vivo studies?
- Methodology :
- Microsomal Assays : Incubate the compound with liver microsomes (human/rat) to identify metabolic hotspots (e.g., demethylation of methoxy groups) .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) at vulnerable positions to block CYP450 oxidation .
- Prodrug Design : Mask the acetamide group as a tert-butyl carbamate to enhance plasma stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
